1-(3,4-Dimethoxybenzoyl)piperazine hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 1-(3,4-Dimethoxybenzoyl)piperazine hydrochloride typically involves the reaction of 3,4-dimethoxybenzoic acid with piperazine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-(3,4-Dimethoxybenzoyl)piperazine hydrochloride undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions .
Scientific Research Applications
1-(3,4-Dimethoxybenzoyl)piperazine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxybenzoyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
1-(3,4-Dimethoxybenzoyl)piperazine hydrochloride can be compared with other similar compounds, such as:
1-(3,4-Dimethoxyphenyl)piperazine: This compound lacks the benzoyl group, which affects its binding affinity and specificity for certain targets.
1-(3,4-Methylenedioxybenzoyl)piperazine: The presence of a methylenedioxy group instead of dimethoxy groups alters its chemical reactivity and biological activity.
1-(3,4-Dimethoxybenzoyl)piperidine: Substitution of the piperazine ring with a piperidine ring changes its pharmacokinetic properties and potential therapeutic applications.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physicochemical properties and biological activities, making it a valuable compound in various research fields .
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-piperazin-1-ylmethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3.ClH/c1-17-11-4-3-10(9-12(11)18-2)13(16)15-7-5-14-6-8-15;/h3-4,9,14H,5-8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTBBCWREWWPIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCNCC2)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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